3-(2,5-Dimethylphenyl)-3-oxopropanal
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Overview
Description
3-(2,5-Dimethylphenyl)-3-oxopropanal is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an oxopropanal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with an appropriate acyl chloride, followed by oxidation to introduce the oxo group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and is carried out under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-3-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-3-oxopropanal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the oxo group, which can participate in nucleophilic addition reactions. Additionally, the phenyl ring’s substituents can affect the compound’s electronic properties, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylphenyl)-3-oxopropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2,5-Dimethylphenyl)-3-hydroxypropanoic acid: Contains a hydroxyl group instead of an oxo group.
Uniqueness
3-(2,5-Dimethylphenyl)-3-oxopropanal is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxopropanal group.
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-3-oxopropanal |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
SVOGELOKHWQOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC=O |
Origin of Product |
United States |
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